8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
BenchChem offers high-quality 8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c1-25-13-5-3-2-4-11(13)20-17(24)14-15-21-16(23)10-7-6-9(19)8-12(10)22(15)18(26)27-14/h2-8H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAHJJOVKQMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to consolidate current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: CHClNOS
- Molecular Weight: 417.9 g/mol
- CAS Number: 1111183-98-2
Research indicates that derivatives of thiazoloquinazolines exhibit various biological activities through multiple mechanisms:
- G-Protein Coupled Receptor (GPCR) Modulation:
- Antitumor Activity:
- Anti-inflammatory Properties:
Table 1: Summary of Biological Activities
Case Studies
- BK Channel Activation Study:
- Antitumor Efficacy:
- Inflammation Model:
Preparation Methods
Synthesis of 6-Chloro-2-Mercaptoquinazolin-4(3H)-One
The quinazoline precursor is prepared by cyclocondensation of methyl 2-amino-5-chlorobenzoate with thiourea in acetic acid under reflux (12 h, 78% yield). The mercapto group at C2 serves as the nucleophile for subsequent thiazole ring formation.
Reaction Conditions :
- Solvent : Glacial acetic acid
- Temperature : 110°C
- Catalyst : None (self-condensation)
Thiazole Annulation via Appel Salt-Mediated Cyclization
The thiazolo[3,4-a]quinazoline system is formed using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to generate the critical C–S bond:
- Intermediate formation : Treatment of 6-chloro-2-mercaptoquinazolin-4(3H)-one with Appel salt in dichloromethane at 0°C produces a reactive iminodithiazole intermediate.
- Cyclization : Addition of DBU (1,8-diazabicycloundec-7-ene) induces intramolecular cyclization, yielding the thiazolo[3,4-a]quinazoline core (64% yield).
Key Parameters :
- Molar ratio : 1:1.2 (quinazoline:Appel salt)
- Reaction time : 3 h
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Carboxamide Formation with 2-Methoxyaniline
The C3-carboxylic acid is generated by hydrolysis of the nitrile group (6M HCl, 100°C, 6 h) and coupled to 2-methoxyaniline using EDC/HOBt in DMF:
Coupling Protocol :
- Activation : 8-Chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxylic acid (1 eq) with EDC (1.5 eq) and HOBt (1 eq) in DMF (0.1 M)
- Amidation : Addition of 2-methoxyaniline (1.2 eq), stirred at 25°C for 24 h
- Yield : 71% after recrystallization (ethanol/water)
Critical Quality Controls :
- Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient)
- Byproducts : <2% unreacted carboxylic acid
Optimization Studies
Microwave-Assisted Dimroth Rearrangement
Replacing thermal conditions with microwave irradiation (120°C, 30 min) during the Appel salt cyclization improves yield to 78% while reducing reaction time by 60%.
Solvent Effects on Amidation
Comparative studies show DMF outperforms THF and DCM in coupling efficiency due to better solubility of the carboxylic acid intermediate:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 71 | 24 |
| THF | 58 | 36 |
| DCM | 42 | 48 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NH), 8.34 (d, J = 2.1 Hz, 1H, Ar–H), 7.98 (dd, J = 8.7, 2.1 Hz, 1H, Ar–H), 7.62 (d, J = 8.7 Hz, 1H, Ar–H), 7.21 (t, J = 7.9 Hz, 1H, Ar–H), 6.93–6.89 (m, 2H, Ar–H), 3.82 (s, 3H, OCH₃).¹³C NMR (126 MHz, DMSO-d₆):
δ 178.4 (C=S), 167.2 (C=O), 155.6 (C–OCH₃), 134.2–112.4 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivative Synthesis
The compound serves as a lead structure for kinase inhibitors, particularly against DYRK1A (IC₅₀ = 40–50 nM). Structure-activity relationship (SAR) studies indicate:
- Critical groups : 8-Cl for hydrophobic pocket binding, 2-methoxybenzylamide for solubility
- Modifiable positions : C3-carboxamide (aryl substituent tuning), C1-thione (tautomer stabilization)
Q & A
Basic: What synthetic protocols are established for synthesizing this compound, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis involves heterocyclic condensation under optimized conditions. Key steps include:
- Catalytic System: PEG-400 medium with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C ensures efficient coupling of intermediates like chlorobenzyl chloride derivatives .
- Monitoring: Track reaction progress via TLC (chloroform:acetone = 3:1) and confirm completion by disappearance of starting materials .
- Purification: Recrystallize the product in aqueous acetic acid to enhance yield (up to 97% reported for analogous syntheses) and purity .
Basic: Which analytical techniques confirm structural identity and purity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- IR Spectroscopy: Identify thioxo (~1130–1250 cm⁻¹) and carbonyl (~1670 cm⁻¹) groups .
- 1H NMR: Resolve methoxyphenyl protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
- Mass Spectrometry (FAB-MS): Confirm molecular weight via [M+H]+ peaks .
- TLC: Use chloroform:acetone (3:1) to monitor reaction intermediates .
Advanced: How to address regioselectivity challenges in forming the thiazolo[3,4-a]quinazoline scaffold?
Methodological Answer:
- Reaction Optimization: Adjust solvent polarity (PEG-400) and catalyst loading to favor the desired regioisomer .
- Computational Modeling: Employ DFT to predict electronic effects of substituents on cyclization pathways .
- Structural Validation: Use X-ray crystallography (SHELXL refinement) to resolve ambiguities in regiochemistry .
Advanced: How to validate computational docking predictions against experimental bioactivity data?
Methodological Answer:
- Cross-Validation: Compare docking results (e.g., Autodock Vina) with in vitro enzyme inhibition assays.
- Troubleshooting Discrepancies: Re-examine force field parameters or confirm compound purity via HPLC. Mismatches may arise from unmodeled solvation effects or tautomeric forms .
Basic: How is X-ray crystallography applied to resolve the 3D structure?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in ethanol/water.
- Data Collection: Use a Cu-Kα source for diffraction.
- Refinement: Process data with SHELXL, focusing on thermal parameters and hydrogen-bonding networks (e.g., S···O interactions in the thioxo group) .
Advanced: How to troubleshoot unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS to characterize side products (e.g., over-cyclized derivatives).
- Process Adjustments: Introduce protective groups for reactive sites or modify stoichiometry (e.g., excess chlorobenzyl chloride) to suppress undesired pathways .
Basic: What computational tools predict physicochemical properties like logP and solubility?
Methodological Answer:
- Software: ACD/Labs or ChemAxon calculates logP (~5.6) and topological polar surface area (~98 Ų) .
- Experimental Validation: Perform shake-flask solubility tests in DMSO/water mixtures to confirm predictions .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
- Accelerated Testing:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 72 hours.
- Thermal Stress: Heat samples at 40–80°C for 7 days.
- Analysis: Use HPLC-MS to identify degradation products (e.g., hydrolyzed amide bonds) and adjust storage conditions (e.g., –20°C, desiccated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
